N-phenyl-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, known for their high nitrogen content and stability under various conditions. This compound features a phenyl group and a benzamide structure, which contributes to its unique properties and potential applications in medicinal chemistry.
N-phenyl-4-(1H-tetrazol-1-yl)benzamide is classified as a mono-substituted tetrazole, specifically categorized based on the presence of substituents on the tetrazole ring. The synthesis of this compound can be traced back to methods developed for creating tetrazole derivatives, which have been extensively studied due to their diverse biological activities and applications in pharmaceuticals .
The synthesis of N-phenyl-4-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
The synthesis often employs eco-friendly approaches, utilizing water as a solvent and moderate reaction conditions to minimize environmental impact. Microwave-assisted synthesis has also been explored to enhance efficiency and yield.
N-phenyl-4-(1H-tetrazol-1-yl)benzamide has a complex molecular structure characterized by its functional groups:
The structural representation can be depicted using various chemical notation systems, including SMILES and InChI formats, which provide insights into its connectivity and stereochemistry.
N-phenyl-4-(1H-tetrazol-1-yl)benzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The specific conditions often involve moderate temperatures and suitable solvents like acetonitrile .
The mechanism of action for N-phenyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological pathways. The presence of the tetrazole ring enhances its ability to interact with biological systems due to its electron-withdrawing properties, potentially influencing binding affinities and biological activities.
While specific physical properties such as density and boiling point are not always reported, general characteristics include:
Key chemical properties include:
Relevant data from studies indicate that structural modifications can significantly affect these properties, influencing both solubility and reactivity .
N-phenyl-4-(1H-tetrazol-1-yl)benzamide has notable applications in various scientific fields:
Tetrazole-containing compounds have revolutionized medicinal chemistry since their introduction in pharmaceutical design. The tetrazole ring—a five-membered heterocycle with four nitrogen atoms—emerged as a critical carboxylic acid bioisostere due to its comparable pKa (approximately 4.90) and ability to mimic carboxylate geometry while offering superior metabolic stability and enhanced membrane permeability [5] [10]. This strategic substitution was pioneered in the 1980s with the development of angiotensin II receptor blockers (ARBs). Losartan, approved in 1995, became the first commercially successful tetrazole-containing antihypertensive agent, demonstrating the scaffold's clinical viability [10]. Subsequent ARBs like candesartan and valsartan validated tetrazole's bioisosteric utility, collectively establishing the heterocycle as a pharmacophoric staple in drug discovery [5].
Beyond cardiovascular applications, tetrazoles progressively demonstrated therapeutic versatility. The 2000s witnessed their integration into antimicrobial agents (e.g., cefazolin and cefmetazole antibiotics), anticonvulsants, and xanthine oxidase inhibitors [1] [5]. The evolution culminated in contemporary investigations into their anticancer potential, where tetrazole-containing compounds like VT-1161 (fungal CYP51 inhibitor) and VT-1129 have entered clinical trials, showcasing targeted enzyme inhibition capabilities [9] [10]. This historical trajectory underscores tetrazole's transition from a mere carboxylate surrogate to a privileged scaffold in bioactive molecule design.
Table 1: Key Milestones in Tetrazole-Containing Drug Development
| Year Range | Therapeutic Class | Representative Agents | Clinical Impact |
|---|---|---|---|
| 1980-1995 | Antihypertensives | Losartan, Candesartan | First bioisosteric replacement success |
| 1995-2010 | Antibiotics | Cefazolin, Cefmetazole | Enhanced metabolic stability in β-lactams |
| 2010-Present | Anticancer/Anti-inflammatory | VT-1161, GPR35 agonists | Targeted enzyme/receptor modulation |
The structural development of N-phenyl-4-(1H-tetrazol-1-yl)benzamide derivatives represents a convergence of two pharmacologically significant motifs: the benzamide core and the tetrazole heterocycle. Benzamides historically served as versatile scaffolds in drug design due to their conformational flexibility, hydrogen-bonding capacity, and synthetic accessibility. Early benzamide-based drugs like procainamide (antiarrhythmic) and dapsone (antibacterial) demonstrated the scaffold's broad applicability but faced limitations in target selectivity and metabolic stability [4] [7].
The integration of tetrazole at the para-position of the benzoyl ring emerged as a strategic innovation to address these limitations. Crystallographic studies of precursors like N-(2,4-dichlorophenyl)benzamide revealed that benzamide derivatives adopt a coplanar conformation between the aniline and benzoyl rings (dihedral angle ~2.6°), with the amide –NH–C=O– group rotated ~33° relative to the benzoyl plane [2]. This configuration positions substituents orthogonally to the amide plane, creating opportunities for targeted interactions within enzyme sub-pockets. For instance, in xanthine oxidase inhibitors, replacing purine analogs with N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives enhanced binding to the Asn768 sub-pocket via tetrazole's nitrogen atoms acting as hydrogen-bond acceptors [1].
Table 2: Structural and Activity Relationships (SAR) of Benzamide-Tetrazole Hybrids
| Scaffold Modification | Binding Interaction | Biological Outcome | Reference Compound |
|---|---|---|---|
| Tetrazole at benzamide para-position | H-bond donation/acceptance in Asn768 pocket | Xanthine oxidase inhibition (IC₅₀: 0.059 μM) | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide [1] |
| 5-Bromo substitution on aniline | Enhanced hydrophobic fitting in GPR35 | GPR35 agonism (EC₅₀: 0.041–0.059 μM) | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide [4] |
| meta-Cyanobenzyloxy at 4′-position | Occupation of hydrophobic subpockets | 10-fold potency increase vs. non-tetrazole analogs | N-(4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide [1] |
| Fluorophenyl tetrazole conjugation | π-Stacking with kinase residues | Antileukemic activity (IC₅₀: 56.4 nM) | N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide [3] |
The synthetic evolution of these hybrids progressed through modular approaches: (1) Copper-catalyzed N-arylation of tetrazole with 4-bromobenzoic acid, followed by (2) amide coupling with anilines via acid chloride intermediates [4] [7]. Alternatively, [3+2] cycloadditions between nitriles and sodium azide enabled direct tetrazole formation on pre-functionalized benzamides [5] [10]. These routes facilitated systematic SAR exploration, revealing that electron-withdrawing groups (e.g., bromo at aniline para-position) combined with para-methoxybenzamide (compound 56) yielded potent GPR35 agonists (EC₅₀: 0.059 μM) [4].
The strategic incorporation of tetrazole into N-phenylbenzamide frameworks addresses multiple pharmacological challenges in anticancer and anti-inflammatory drug development. Firstly, tetrazole's enhanced lipophilicity (logP 3.2–3.8 vs. 1.5–2.2 for carboxylates) improves cellular penetration while maintaining water solubility through ionization at physiological pH [5] [9]. This property is critical for intracellular target engagement, as demonstrated by N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (3d), which achieves nanomolar cytotoxicity (IC₅₀: 56.4 nM) in leukemia K-562 cells through efficient membrane traversal [3].
Mechanistically, tetrazole conjugation enables multimodal target modulation. In anticancer applications, these derivatives induce DNA damage (single-strand breaks verified via comet assay) and trigger mitochondrial apoptosis through caspase activation and Bcl-2 downregulation [3] [9]. Molecular docking reveals that the tetrazole nitrogen engages in bifurcated hydrogen bonding with residues in protein arginine methyltransferases (PRMTs) and tubulin polymerization sites, while the benzamide carbonyl interacts with catalytic lysines [9]. For anti-inflammatory targets like GPR35—a GPCR implicated in inflammatory bowel disease—tetrazole serves as a zwitterionic anchor, forming salt bridges with Arg277 and hydrogen bonds with Tyr320, explaining the sub-100 nM potency of derivatives like compound 63 [4].
Table 3: Mechanisms of Action for Tetrazole-Benzamide Hybrids in Oncology and Inflammation
| Therapeutic Area | Molecular Target | Mechanistic Effect | Biological Consequence |
|---|---|---|---|
| Oncology | DNA Topoisomerase II | Intercalation and strand break induction | DNA damage response activation |
| PRMT enzymes | Competitive inhibition of arginine methylation | Epigenetic modulation and cell cycle arrest | |
| Tubulin | Disruption of polymerization dynamics | Mitotic catastrophe in solid tumors | |
| Inflammation | GPR35 receptor | Allosteric agonism and β-arrestin recruitment | CXCL17-mediated anti-inflammatory signaling |
| Xanthine oxidase | Competitive blockade of molybdenum cofactor site | Uric acid reduction and ROS suppression | |
| COX-2 | Non-competitive inhibition of arachidonic acid binding | Prostaglandin E₂ suppression |
Furthermore, tetrazole-benzamide hybrids exhibit target selectivity through steric optimization. The planar tetrazole ring occupies flat sub-pockets (e.g., Asn768 cavity in xanthine oxidase) that carboxylic acids cannot access due to conformational constraints [1]. This enables selective inhibition of disease-associated isoforms, as seen in antifungal tetrazole derivatives that inhibit fungal CYP51 without affecting human homologs [10]. Such selectivity, combined with the scaffold's synthetic versatility, positions N-phenyl-4-(1H-tetrazol-1-yl)benzamide as a privileged template for next-generation therapeutic agents addressing unmet needs in oncology and inflammation [3] [9].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7